5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone
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Description
5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTB and has been found to possess a wide range of properties that make it a promising candidate for use in scientific research.
Scientific Research Applications
Applications in Redox Mediator and Pollutant Degradation
Research indicates a growing interest in the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of recalcitrant organic pollutants present in industrial wastewater. Enzymatic treatment, enhanced by redox mediators, is explored for its potential in remedying aromatic compounds in effluents, promising more effective degradation of pollutants resistant to conventional treatments (Husain & Husain, 2007).
Analytical Methods in Antioxidant Activity Determination
The importance of antioxidants in various fields, including medicine and food engineering, has led to the development of numerous analytical methods for assessing antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for understanding the antioxidative capacities of compounds, potentially applicable to studying the antioxidative properties of complex chemical compounds (Munteanu & Apetrei, 2021).
Environmental Fate of Organic Compounds
The study of the environmental occurrence, fate, and behavior of organic compounds, such as parabens, has shed light on their persistence and degradation in aquatic environments. Understanding the biodegradability and potential transformation products of organic pollutants is essential for assessing their environmental impact and developing strategies for their removal (Haman et al., 2015).
Enzymatic Degradation of Dyes
The enzymatic approach to decolorizing and detoxifying textile dyes in polluted water has been highlighted as a promising alternative to physical and chemical methods. Enzymes like peroxidases and laccases, potentially in synergy with redox mediators, offer a solution for treating dye-laden industrial effluents, which may parallel the interest in degrading or modifying complex organic compounds (Husain, 2006).
properties
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S/c1-24-15-10-11(7-8-14(15)25-17(19)20)9-13-16(23)22(18(26)21-13)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,21,26)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPUJEHSFLMKJJ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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